2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide
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Overview
Description
2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a tetrahydroquinoline moiety, a sulfonyl group, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through the hydrogenation of quinaldine.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the Phenoxy Group: This step involves the reaction of the sulfonylated tetrahydroquinoline with a phenol derivative under basic conditions.
Formation of the Oxolane Ring: The oxolane ring is typically introduced through a cyclization reaction involving a diol precursor.
Final Coupling: The final step involves coupling the oxolane-containing intermediate with an acetamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,2,3,4-tetrahydroquinoline: A simpler analog with similar structural features.
1,2,3,4-Tetrahydroisoquinoline: Another related compound with a different substitution pattern.
Uniqueness
2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is unique due to its combination of a tetrahydroquinoline moiety, a sulfonyl group, and an oxolane ring, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H28N2O5S |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methylphenoxy]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C23H28N2O5S/c1-17-14-20(31(27,28)25-12-4-7-18-6-2-3-9-21(18)25)10-11-22(17)30-16-23(26)24-15-19-8-5-13-29-19/h2-3,6,9-11,14,19H,4-5,7-8,12-13,15-16H2,1H3,(H,24,26) |
InChI Key |
YNPQHPNNUSWJEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)OCC(=O)NCC4CCCO4 |
Origin of Product |
United States |
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